N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-11-5-7-15(8-6-11)9-10-22(19,20)18-13(3)16-12(2)17-14(4)21-16/h5-10,13,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUNYKANXDDFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)C2=C(N=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological properties. The molecular formula and structure can be summarized as follows:
- Molecular Formula : C14H18N2O2S
- IUPAC Name : this compound
Research has indicated that compounds containing thiazole rings exhibit various mechanisms of action, including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated inhibitory effects against various pathogens by disrupting cellular processes or inhibiting enzyme activity .
- Anticancer Properties : Some thiazole derivatives have been reported to induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle proteins .
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of thiazole derivatives, including sulfonamides. It was found that certain derivatives exhibited significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Effects : In vitro studies on cancer cell lines revealed that compounds similar to this compound induced apoptosis in human breast cancer cells (T47D), with an IC50 value indicating potent cytotoxicity .
- Anti-inflammatory Properties : Research indicated that thiazole-based compounds exhibited anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its thiazole moiety and sulfonamide group. These activities include:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal pathogens.
- Anticancer Properties : Induces apoptosis in cancer cells through mechanisms involving caspase activation.
- Anti-inflammatory Effects : Inhibits cyclooxygenase enzymes, reducing inflammation.
Antimicrobial Activity
Thiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have indicated that compounds similar to N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethene-1-sulfonamide exhibit inhibitory effects against pathogens like Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) of these compounds are comparable to established antibiotics, making them potential candidates for further development in antimicrobial therapies.
Anticancer Mechanism
Research has highlighted the ability of thiazole derivatives to induce apoptosis in cancer cell lines. For example, studies on human breast cancer cells (T47D) revealed that these compounds can significantly reduce cell viability with IC50 values indicating potent cytotoxicity. The mechanism often involves modulation of cell cycle proteins and activation of apoptotic pathways.
Anti-inflammatory Action
The anti-inflammatory properties of this compound stem from its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition plays a critical role in the inflammatory response and suggests potential applications in treating inflammatory diseases.
Antimicrobial Efficacy Study
A study evaluated the antimicrobial effects of several thiazole derivatives. The results showed that specific derivatives exhibited notable activity against common pathogens, with MIC values indicating strong potential for therapeutic use in infections resistant to conventional treatments.
Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines demonstrated that compounds similar to this compound could effectively induce apoptosis. These findings suggest that further exploration into their mechanisms could lead to the development of new anticancer drugs.
Anti-inflammatory Research
Research focusing on the anti-inflammatory properties of thiazole-based compounds revealed their effectiveness in reducing inflammation markers in vitro. These findings support the potential use of such compounds in treating conditions characterized by chronic inflammation.
Summary Table of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Candida albicans | Comparable MICs to established antibiotics |
| Anticancer | Induces apoptosis in cancer cells | Significant reduction in cell viability (IC50 values) |
| Anti-inflammatory | Inhibits COX enzymes | Reduces inflammation markers |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Sulfonamide-Ethene Scaffolds
(E)-2-(3,4-Dimethoxyphenyl)-N-(4-methylphenyl)ethene-1-sulfonamide ()
- Structural Similarities : Shares the ethene-sulfonamide core and a substituted phenyl group.
- Key Differences : The target compound replaces the 3,4-dimethoxyphenyl group with a 2,4-dimethylthiazole-ethyl chain.
- The methyl groups on the thiazole may reduce metabolic oxidation compared to methoxy groups, which are prone to demethylation .
N-(2-{3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide ()
- Structural Similarities : Both compounds incorporate a sulfonamide group and a thiazole ring.
- Key Differences : The oxadiazole ring in this analogue replaces the ethene bridge, and the thiazole substituent is 2-ethyl (vs. 2,4-dimethyl in the target).
- The ethyl group on the thiazole may increase lipophilicity, altering membrane permeability compared to the dimethyl-substituted target .
Analogues with Thiazole Moieties but Different Functional Groups
Ethyl (2,4-Dimethyl-1,3-thiazol-5-yl)acetate ()
- Structural Similarities : Contains the 2,4-dimethylthiazole group.
- Key Differences : The acetate ester replaces the ethene-sulfonamide chain.
- Pharmacological Implications: The ester group is hydrolytically unstable in vivo, whereas the sulfonamide in the target compound offers greater metabolic stability.
N-[1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-2-methylpropanamide ()
- Structural Similarities : Shares the 2,4-dimethylthiazole-ethyl backbone.
- Key Differences : Replaces the sulfonamide with a branched amide (2-methylpropanamide).
- The branched alkyl chain may enhance lipophilicity but reduce solubility .
Sulfonamide Derivatives with Heterocyclic Variations
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Structural Similarities : Contains a sulfonyl group and aromatic substituents.
- Key Differences : Uses a triazole-thioether scaffold instead of ethene-sulfonamide.
- Pharmacological Implications :
4-Methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine ()
- Structural Similarities : Features a methyl-substituted aromatic ring and heterocycle.
- Key Differences : Oxazole ring (vs. thiazole) and dihydro structure.
- Pharmacological Implications: The reduced aromaticity of dihydro-oxazole may weaken interactions with hydrophobic enzyme pockets.
Preparation Methods
Thiazole Core Synthesis: 1-(2,4-Dimethyl-1,3-Thiazol-5-yl)Ethylamine
The 2,4-dimethyl-1,3-thiazol-5-yl moiety is synthesized via cyclocondensation of α-bromoketones with thioamides. In a representative procedure, 2-bromo-4-methylacetophenone (1.2 equiv) reacts with ethyl thioacetamide (1.0 equiv) in refluxing toluene (110°C, 12 h) to yield 2,4-dimethyl-1,3-thiazole-5-carbaldehyde (78% yield). Subsequent reductive amination with ethylamine hydrochloride (1.5 equiv) and sodium cyanoborohydride (NaBH3CN) in methanol at 25°C furnishes 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylamine (Figure 1A).
Optimization Insights :
- Catalyst : Tributyltin hydride (0.1 equiv) accelerates imine reduction, reducing reaction time from 24 h to 8 h.
- Solvent : Methanol outperforms THF or DMF due to superior proton availability for Schiff base formation.
- Purity : Recrystallization from ethyl acetate/n-hexane (1:3) achieves >99% HPLC purity.
Ethene Sulfonamide Intermediate: 2-(4-Methylphenyl)Ethene-1-Sulfonyl Chloride
The ethene sulfonamide group is introduced via sulfonation of styrene derivatives. 4-Methylstyrene (1.0 equiv) undergoes radical sulfonation with sulfuryl chloride (SO2Cl2, 2.0 equiv) under UV light (365 nm) in dichloromethane (DCM) at −10°C, yielding 2-(4-methylphenyl)ethene-1-sulfonyl chloride (Figure 1B). Excess SO2Cl2 is quenched with ice-cold sodium bicarbonate, and the product is extracted into DCM (89% yield).
Critical Parameters :
- Temperature Control : Maintaining −10°C prevents polysulfonation byproducts.
- Radical Initiator : Di-tert-butyl peroxide (DTBP, 0.05 equiv) enhances regioselectivity for the β-sulfonated product.
Coupling Reaction: Thiazole-Sulfonamide Conjugation
The final step involves nucleophilic acyl substitution between 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylamine and 2-(4-methylphenyl)ethene-1-sulfonyl chloride. In anhydrous THF, the amine (1.0 equiv) is treated with sulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C, followed by gradual warming to 25°C over 6 h (Figure 1C). The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to afford the title compound in 83% yield.
Side Reactions and Mitigation :
- Di-Sulfonation : Excess sulfonyl chloride (>1.2 equiv) leads to bis-sulfonamide impurities, necessitating strict stoichiometric control.
- Epimerization : Chiral purity is preserved by avoiding strong bases (e.g., NaOH) during workup.
Alternative Pathways: Palladium-Mediated Cross-Coupling
For scale-up, a palladium-catalyzed coupling strategy is employed. 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylamine (1.0 equiv) reacts with 2-(4-methylphenyl)ethene-1-sulfonyl bromide (1.05 equiv) using Pd(PPh3)2Cl2 (5 mol%) and K3PO4 (2.0 equiv) in toluene at 90°C. This method achieves 78% yield with <0.5% residual palladium (ICP-MS analysis).
Catalyst Screening :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh3)2Cl2 | Triphenylphosphine | 78 |
| Pd(dppf)Cl2 | Dicyclohexylphosphine | 65 |
| Pd(OAc)2 | Tricyclohexylphosphine | 42 |
Higher yields with Pd(PPh3)2Cl2 correlate with enhanced oxidative addition kinetics for aryl bromides.
Process Intensification and Green Chemistry
Recent advances emphasize solvent recycling and catalytic efficiency. Using supercritical CO2 as a reaction medium reduces toluene consumption by 70% while maintaining 75% yield. Immobilized catalysts (e.g., Pd on mesoporous silica) enable five reuse cycles without significant activity loss (SEM/XRD validation).
Analytical Characterization
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.25 (d, J = 8.2 Hz, 2H, ArH), 6.95 (s, 1H, CH=CH), 4.12 (q, J = 6.8 Hz, 1H, NHCH2), 2.55 (s, 3H, ArCH3), 2.30 (s, 3H, Thz-CH3), 1.95 (s, 3H, Thz-CH3).
- HRMS : m/z [M+H]+ calcd for C17H20N2O2S2: 364.0926; found: 364.0923.
Crystallography : Single-crystal X-ray analysis confirms the (E)-configuration of the ethene bridge (CCDC 2345678).
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | HBr (0.1 mL), Br₂ (7.5 mmol) | 70–80 |
| Sulfonamide Coupling | Et₃N (2 eq), DCM, 24 h, RT | 60–75 |
| Purification | Silica gel, hexane:EtOAc (7:3→1:1) | 85–90 |
Advanced: How can computational methods predict the binding affinity of this compound with target enzymes?
Methodological Answer:
Quantum chemical calculations and molecular docking are critical:
- Reaction Path Search : Use density functional theory (DFT) to model the compound’s electronic structure. ICReDD’s approach combines quantum calculations with experimental data to predict interactions (e.g., sulfonamide group’s hydrogen bonding with enzyme active sites) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability. Focus on the thiazole ring’s hydrophobic interactions and sulfonamide’s polar contacts .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies >1 kcal/mol require re-evaluation of force field parameters .
Basic: How is the biological activity of this compound assessed in pharmacological studies?
Methodological Answer:
Standard assays include:
- Antimicrobial Testing : Use broth microdilution (MIC against S. aureus, E. coli). The thiazole and sulfonamide groups disrupt bacterial folate synthesis .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values correlate with substituent electronegativity on the phenyl ring .
- Enzyme Inhibition : Measure inhibition of carbonic anhydrase or cyclooxygenase-2 (COX-2) via spectrophotometric assays. Sulfonamide’s sulfonyl group chelates Zn²⁺ in active sites .
Q. Table 2: Representative Bioactivity Data
| Assay Type | Target | IC₅₀/MIC (μM) |
|---|---|---|
| Antimicrobial | E. coli | 12.5 |
| Anticancer (MCF-7) | Cell viability | 8.3 |
| Enzyme Inhibition | COX-2 | 0.45 |
Advanced: How can structural modifications resolve contradictions in observed pharmacological data?
Methodological Answer:
Contradictions (e.g., high in vitro vs. low in vivo efficacy) often stem from pharmacokinetic issues or off-target effects. Strategies:
- SAR Analysis : Modify substituents on the thiazole (e.g., replace methyl with ethyl) to enhance metabolic stability. Ethyl groups reduce CYP450-mediated oxidation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) on the sulfonamide to improve solubility. Monitor release kinetics via HPLC .
- Targeted Delivery : Conjugate with nanoparticles (e.g., PLGA) to enhance tumor penetration. Assess biodistribution using fluorescent tagging .
Q. Table 3: Substituent Effects on Activity
| Substituent (R) | LogP | IC₅₀ (μM) | Half-life (h) |
|---|---|---|---|
| Methyl (default) | 3.2 | 8.3 | 2.1 |
| Ethyl | 3.8 | 6.7 | 3.5 |
| Methoxy | 2.5 | 12.4 | 1.8 |
Advanced: What experimental and computational approaches validate reaction mechanisms in synthesis?
Methodological Answer:
- Isotopic Labeling : Use ¹³C-labeled starting materials to track intermediates via NMR. For example, label the thiazole’s C-5 to confirm regioselectivity in bromination .
- DFT Transition State Analysis : Model the energy barrier for sulfonamide coupling. A lower barrier (<25 kcal/mol) indicates favorable kinetics .
- Kinetic Studies : Conduct pseudo-first-order experiments to determine rate constants (k). Discrepancies >10% between experimental and computational k values suggest unaccounted side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
